Homolog of acetylcarnitine chloride. Acylcarnitines are important intermediates in lipid metabolism.
(+/-)-Propionylcarnitine chloride
CAS No.: 18828-58-5
Cat. No.: VC0004197
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18828-58-5 |
---|---|
Molecular Formula | C10H20ClNO4 |
Molecular Weight | 253.72 g/mol |
IUPAC Name | (3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride |
Standard InChI | InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H |
Standard InChI Key | KTFMPDDJYRFWQE-UHFFFAOYSA-N |
SMILES | CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES | CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Chemical Structure and Physicochemical Properties
Structural Characteristics
(±)-Propionylcarnitine chloride consists of a carnitine backbone esterified with a propionyl group at the hydroxyl position, with a chloride counterion stabilizing the quaternary ammonium moiety. The compound exists as a racemic mixture, meaning it contains equal parts R- and S-enantiomers. This structural configuration enables its function as a mobile carrier of propionyl groups across mitochondrial membranes, facilitating the transport of acyl moieties into the mitochondrial matrix for β-oxidation .
Physicochemical Data
Key physicochemical properties include:
The compound’s solubility in polar solvents underscores its bioavailability in physiological systems, while its hygroscopic nature necessitates stringent storage protocols .
Synthesis and Analytical Detection
Synthetic Pathways
(±)-Propionylcarnitine chloride is synthesized via esterification of DL-carnitine with propionyl chloride in the presence of a base, followed by purification through recrystallization . Industrial-scale production often employs chlorination of propionic acid using phosgene, though this method raises safety concerns due to phosgene’s toxicity .
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with diverse detection systems is the gold standard for quantifying (±)-propionylcarnitine chloride in biological matrices:
These methods enable precise quantification in clinical and research settings, with fluorescence detection offering superior sensitivity for trace analysis .
Pharmacokinetics and Metabolism
Absorption and Distribution
Intravenous administration of (±)-propionylcarnitine hydrochloride demonstrates dose-dependent pharmacokinetics. A study administering 1–8 g doses reported a mean half-life of 1.09 ± 0.15 hours, with clearance rates stabilizing at ~11.6 L/h due to saturation of renal tubular reabsorption . The volume of distribution (17.4–18.3 L) indicates limited tissue penetration, favoring plasma compartment retention .
Metabolic Fate
(±)-Propionylcarnitine undergoes rapid hydrolysis by carnitine acyltransferases, releasing propionyl-CoA and free carnitine. Propionyl-CoA enters the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA, while excess propionyl groups are excreted as propionylcarnitine in urine . This pathway is critical in mitigating mitochondrial acyl-CoA accumulation, a hallmark of propionic acidemia .
Clinical and Therapeutic Applications
Diagnostic Marker
Elevated propionylcarnitine levels in blood and urine are pathognomonic for propionic acidemia (OMIM #606054) and methylmalonic acidemia (OMIM #251000). Newborn screening programs utilize tandem mass spectrometry (MS/MS) to detect propionylcarnitine concentrations >5 µM, prompting confirmatory genetic testing .
Propionic Acidemia Management
(±)-Propionylcarnitine supplementation (100–250 mg/kg/day) reduces toxic propionyl-CoA accumulation by enhancing renal excretion of propionylcarnitine. A trial in three patients demonstrated a 66–100% reversal of cardiac enzyme abnormalities and mitochondrial β-oxidation deficits .
Cardioprotective Effects
In rodent models, pretreatment with (±)-propionylcarnitine (250 mg/kg) attenuated adriamycin-induced cardiomyopathy by:
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